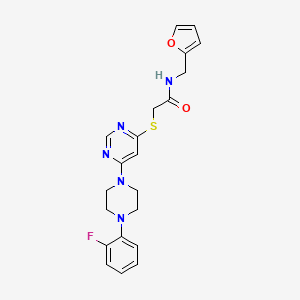
(4-Chloro-2-methylphenyl)(4-chlorophenyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(4-Chloro-2-methylphenyl)(4-chlorophenyl)methanamine” is a chemical compound with the CAS Number: 1335304-50-1 . It has a molecular weight of 266.17 and its IUPAC name is "(4-chloro-2-methylphenyl) (4-chlorophenyl)methanamine" .
Molecular Structure Analysis
The InChI code for “(4-Chloro-2-methylphenyl)(4-chlorophenyl)methanamine” is1S/C14H13Cl2N/c1-9-8-12(16)6-7-13(9)14(17)10-2-4-11(15)5-3-10/h2-8,14H,17H2,1H3 . This indicates the presence of 14 carbon atoms, 13 hydrogen atoms, 2 chlorine atoms, and 1 nitrogen atom in the molecule. Physical And Chemical Properties Analysis
“(4-Chloro-2-methylphenyl)(4-chlorophenyl)methanamine” is an oil at room temperature .科学的研究の応用
Synthesis and Characterization
(4-Chloro-2-methylphenyl)(4-chlorophenyl)methanamine and related compounds have been the focus of various synthesis and characterization studies. For example, a compound with a similar structure, 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, was synthesized using a polyphosphoric acid condensation route and characterized by various spectroscopic techniques (Shimoga et al., 2018). Similarly, the crystal structures of two imidazole-4-imines, closely related to the compound , were analyzed, highlighting the importance of weak intermolecular interactions in crystal packing (Skrzypiec et al., 2012).
Metabolic Studies
Metabolism of related compounds has been examined in various studies. For instance, the metabolites of chlorphenoxamine, which shares structural similarities, were identified in human urine, providing insights into the biotransformation of such compounds (Goenechea et al., 1987).
Catalytic and Chemical Applications
Compounds similar to (4-Chloro-2-methylphenyl)(4-chlorophenyl)methanamine have been utilized in catalysis. For instance, (4-Phenylquinazolin-2-yl)methanamine was synthesized and used in the formation of ruthenium(II) complexes, which showed high effectiveness in transfer hydrogenation reactions (Karabuğa et al., 2015).
Computational Studies
Computational methods have been applied to understand the reaction mechanisms involving similar compounds. A study investigated the reaction mechanisms of diphenylamine and diethyl 2-phenylmalonate, providing valuable insights into these types of reactions (Zhou & Li, 2019).
Docking Studies
Docking studies are essential for understanding how these compounds interact at the molecular level. N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, a compound with a structure akin to the one , was synthesized and subjected to docking studies, revealing potential applications in drug design (Bommeraa et al., 2019).
Photophysical Properties
Studies have also explored the photophysical properties of related compounds. For example, a series of luminescent platinum(II) complexes, which include derivatives of (4-Chloro-2-methylphenyl)(4-chlorophenyl)methanamine, were synthesized to examine their luminescent properties (Lai et al., 1999).
Safety and Hazards
The compound is classified as dangerous with the signal word "Danger" . It has hazard statements H302, H315, H318, H335 indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .
作用機序
Target of Action
The primary targets of (4-Chloro-2-methylphenyl)(4-chlorophenyl)methanamine are currently unknown. This compound is a relatively new chemical entity and research into its biological activity is ongoing .
Biochemical Pathways
The biochemical pathways affected by (4-Chloro-2-methylphenyl)(4-chlorophenyl)methanamine are currently unknown
Result of Action
The molecular and cellular effects of (4-Chloro-2-methylphenyl)(4-chlorophenyl)methanamine’s action are currently unknown
Action Environment
The influence of environmental factors on the action, efficacy, and stability of (4-Chloro-2-methylphenyl)(4-chlorophenyl)methanamine is currently unknown Factors such as temperature, pH, and the presence of other molecules could potentially affect the activity of this compound
特性
IUPAC Name |
(4-chloro-2-methylphenyl)-(4-chlorophenyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N/c1-9-8-12(16)6-7-13(9)14(17)10-2-4-11(15)5-3-10/h2-8,14H,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSZVZWWIPUDIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(C2=CC=C(C=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-methoxybenzamide](/img/structure/B2705574.png)
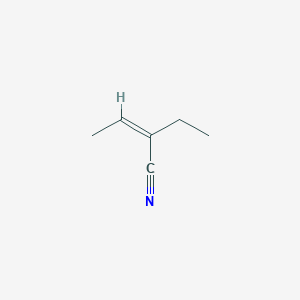

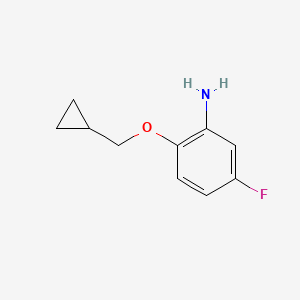
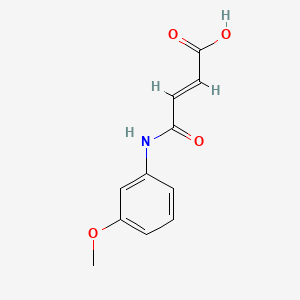
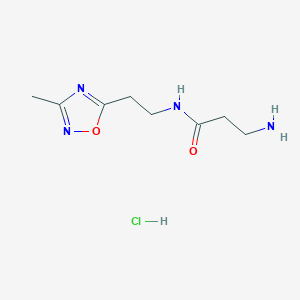
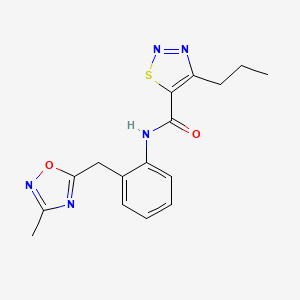
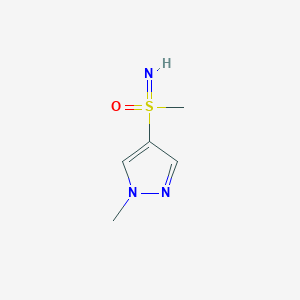

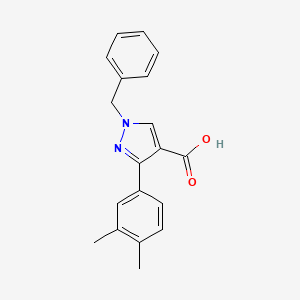
![6-chloro-N-(1-oxo-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pentan-2-yl)pyridine-3-carboxamide](/img/structure/B2705589.png)
